AFN-1252 is a synthetic small molecule belonging to the class of naphthpyridinones. [] It functions as a selective inhibitor of the enoyl-acyl carrier protein reductase (FabI) enzyme, a key component of the type II fatty acid synthesis (FASII) pathway found in bacteria. [, , ] This pathway is essential for the production of fatty acids, crucial building blocks for bacterial cell membranes. [] By selectively targeting FabI, AFN-1252 disrupts bacterial fatty acid synthesis, leading to bacterial growth inhibition and ultimately cell death. [, ]
A novel and efficient palladium-catalyzed nucleomethylation of alkynes was employed as a key step for the synthesis of AFN-1252. [] This method allows for the simultaneous construction of the heteroaromatic ring and methyl group present in the molecule. Kinetic studies indicated that reductive elimination might be the rate-determining step in this synthesis. []
AFN-1252 contains a central amide group connecting a naphthyridinone ring and a substituted phenyl ring. [] Crystal structures of AFN-1252 bound to FabI from various organisms, including Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, and Burkholderia pseudomallei, have provided detailed insights into its binding interactions. [, , , , , , ] The naphthyridinone moiety forms hydrogen bonds with the 2′-hydroxyl group of the nicotinamide ribose and the Tyr156 side chain, while the phenyl ring occupies the hydrophobic pocket of the substrate-binding site. [, ]
AFN-1252 specifically interacts with the NADH-bound form of FabI, forming a ternary complex. [, , ] The binding of AFN-1252 involves a two-step slow-onset mechanism characterized by initial binding followed by slow isomerization to a tighter complex. [] Substitution patterns on the molecule can modulate the association and dissociation rates, influencing the residence time and ultimately affecting its pharmacokinetic properties. [, ]
AFN-1252 exerts its antibacterial activity by selectively inhibiting the FabI enzyme in bacteria. [, , ] FabI is responsible for catalyzing the final step in the bacterial FASII pathway, which is crucial for synthesizing fatty acids essential for bacterial membrane construction. [, ] Binding of AFN-1252 to FabI prevents the enzyme from reducing trans-2-enoyl-ACP, effectively halting fatty acid biosynthesis. [, ] This disruption of the FASII pathway leads to a decrease in bacterial growth and ultimately cell death. [, ]
Targeting Specific Pathogens: AFN-1252 exhibits potent antibacterial activity against various Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-susceptible Staphylococcus aureus (MSSA), and coagulase-negative staphylococci (CoNS). [, , , , , ] This specificity makes it a promising candidate for treating staphylococcal infections, particularly those caused by multidrug-resistant strains.
Minimizing Microbiome Disturbance: Unlike broad-spectrum antibiotics, AFN-1252's pathogen-selective nature minimizes disruptions to the gut microbiome. [, ] This property is crucial as microbiome disturbances can lead to various adverse health outcomes.
Overcoming Antibiotic Resistance Mechanisms: Studies have shown that AFN-1252 can enhance the activity of daptomycin against Staphylococcus aureus. [] Daptomycin's effectiveness can be compromised by S. aureus releasing phospholipid decoys that sequester and inactivate the antibiotic. AFN-1252 effectively blocks this decoy production, thereby restoring daptomycin's efficacy. []
Exploring Novel Therapeutic Targets: Research using AFN-1252 has revealed the essential role of FASII in the intracellular growth of pathogens such as Listeria monocytogenes and Chlamydia trachomatis. [, ] These findings validate FabI as a viable therapeutic target against these pathogens.
Understanding Fatty Acid Utilization in Bacteria: Studies utilizing AFN-1252 have shed light on the intricate mechanisms of fatty acid utilization by bacteria such as Neisseria and S. aureus. [, , ] These studies demonstrate that while some bacteria can incorporate exogenous fatty acids, inhibiting their endogenous FASII pathway with AFN-1252 still proves to be an effective antibacterial strategy.
Expanding the Spectrum of Activity: Research is underway to modify AFN-1252 using the eNTRy rules to improve its penetration into Gram-negative bacteria, expanding its potential applications beyond Gram-positive pathogens. [, ]
Developing Combination Therapies: Exploring the synergistic effects of AFN-1252 with other antibiotics could lead to more effective treatments, particularly against multidrug-resistant pathogens. []
Optimizing Pharmacokinetic Properties: Further research is needed to refine the structure of AFN-1252 to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6